![molecular formula C15H13BrClNO3 B5546903 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related methoxybenzaldehyde oxime derivatives typically involves multistep chemical reactions, including bromination, methylation, and the formation of oxime groups. A study by Bi (2014) illustrates a process for synthesizing a complex molecule involving an elimination reaction, reduction, and bromination, starting from specific benzaldehyde precursors (Bi, 2014). This method mirrors the synthetic route likely needed for the targeted compound, emphasizing the critical role of halogenation and functional group transformations in its preparation.
Molecular Structure AnalysisThe molecular structure of compounds within this category often features specific arrangements of methoxy and bromo groups, influencing their chemical behavior and interaction patterns. Gomes et al. (2018) describe the crystal structures of several methoxybenzaldehyde oxime derivatives, highlighting varied conformations and hydrogen-bonding patterns that are pivotal in determining the compounds' structural characteristics (Gomes et al., 2018). Such insights are instrumental in understanding the molecular geometry and electronic distribution in "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime."
Chemical Reactions and Properties
This compound's chemical reactivity is significantly influenced by the presence of oxime, methoxy, and halogen groups. The oxime function, in particular, participates in various chemical transformations, including nucleophilic addition and condensation reactions. Studies on similar molecules indicate a susceptibility to undergo rearrangements or react with other chemical entities under specific conditions, leading to a wide range of potential products and derivatives (Hou, 2009).
Physical Properties Analysis
The physical properties of "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime," such as melting point, solubility, and crystal structure, can be inferred from related compounds. For instance, the solubility in various solvents and melting point range are crucial for determining its application in chemical synthesis and material science. The crystallography of similar oxime derivatives provides insights into the solid-state arrangement, which is vital for understanding the compound's stability and reactivity (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime." The oxime group, in particular, imparts specific chemical behaviors, allowing for its participation in various organic reactions. The interplay between the oxime group and the substituted methoxy and halogen atoms contributes to the compound's unique chemical profile, affecting its reactivity and interactions with nucleophiles and electrophiles (Sharutin & Sharutina, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has been conducted on the synthesis of various novel compounds using 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime or similar structures as intermediates or key components. These efforts aim to explore potential biological activities or applications in medicinal chemistry. For example, the synthesis of non-peptide small molecular antagonist benzamide derivatives has been reported, indicating a methodological approach to creating CCR5 antagonists, which could have implications in drug discovery, especially for conditions such as HIV infection (Bi, 2015).
Characterization and Biological Activity
The characterization of synthesized compounds includes detailed structural analysis through techniques such as NMR, CNMR, and mass spectrometry, ensuring the accuracy of the synthetic process and the identity of the compounds. Additionally, biological activity testing is a critical step in evaluating the potential applications of these compounds. For instance, the synthesized benzamide derivatives are tested for their role as CCR5 antagonists, a receptor involved in inflammatory responses and HIV infection pathways (Cheng De-ju, 2014).
Photocatalytic Oxidation Studies
Another area of research interest involves the photocatalytic oxidation of organic compounds. For instance, studies have explored the photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes, indicating the potential of using photocatalysis in organic synthesis and environmental applications (Higashimoto et al., 2009). Although not directly related to 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime, such studies highlight the broader context of research into halogenated compounds and their transformations.
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJAYGWGJVISOU-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6898169 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)
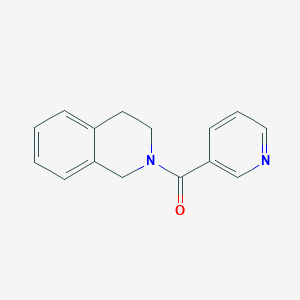
![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)
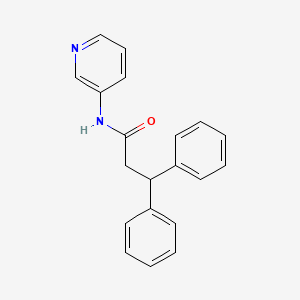
![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)
![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)
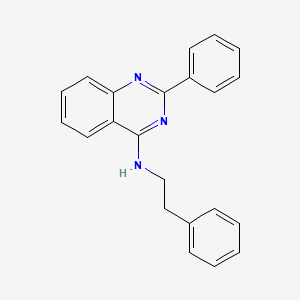
![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

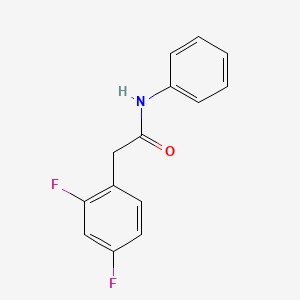
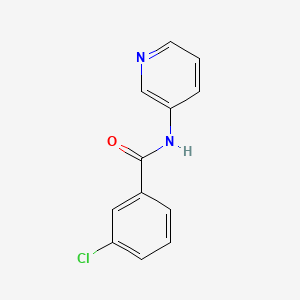

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)